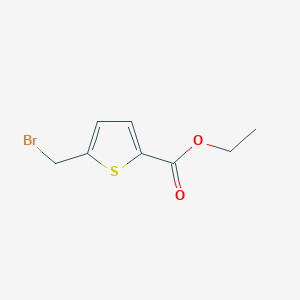

Ethyl 5-(bromomethyl)thiophene-2-carboxylate

Descripción

BenchChem offers high-quality Ethyl 5-(bromomethyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(bromomethyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 5-(bromomethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBHSRJWMKAASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570989 | |

| Record name | Ethyl 5-(bromomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-72-5 | |

| Record name | Ethyl 5-(bromomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethyl 5-(bromomethyl)thiophene-2-carboxylate: Structural Analytics, Mechanistic Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional heterocyclic scaffolds are paramount for accelerating structure-activity relationship (SAR) studies. The thiophene ring, a classic bioisostere for phenyl and furan rings, offers unique electronic properties and metabolic stability. Ethyl 5-(bromomethyl)thiophene-2-carboxylate (CAS: 14282-72-5) stands out as a highly versatile, orthogonally functionalizable building block.

By featuring an electrophilic bromomethyl group at the C5 position and a stable, yet hydrolyzable, ethyl ester at the C2 position, this molecule enables sequential, protecting-group-free functionalization. This whitepaper dissects the physicochemical properties, the mechanistic logic behind its synthesis, and field-proven protocols for its application in drug discovery workflows.

Chemical Identity & Structural Analytics

The reactivity of Ethyl 5-(bromomethyl)thiophene-2-carboxylate is governed by a "push-pull" electronic system. The ethyl ester at C2 acts as an electron-withdrawing group (EWG), which slightly deactivates the thiophene ring, stabilizing it against unwanted electrophilic aromatic substitution or oxidative degradation. Conversely, the bromomethyl group at C5 is highly activated; the adjacent aromatic thiophene system stabilizes the transition state during nucleophilic substitution (SN2) reactions, making it significantly more reactive than standard alkyl halides.

Table 1: Physicochemical Properties

| Property | Value | Causality / Significance |

| CAS Number | 14282-72-5 | Primary identifier for regulatory and procurement tracking 1. |

| Molecular Formula | C8H9BrO2S | Contains both a halogen and a sulfur atom, providing distinct isotopic signatures in MS. |

| Molecular Weight | 249.12 g/mol | Ideal low-molecular-weight fragment for fragment-based drug discovery (FBDD). |

| SMILES | O=C(OCC)c1ccc(CBr)s1 | Useful for computational docking and in silico library generation. |

| Storage Conditions | 2-8°C, Inert Atmosphere | The benzylic-like bromide is susceptible to slow hydrolysis by atmospheric moisture 2. |

Mechanistic Synthesis: The Wohl-Ziegler Bromination

The most scalable and atom-economical route to synthesize this compound is via the Wohl-Ziegler bromination of ethyl 5-methylthiophene-2-carboxylate. This radical-mediated pathway utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.

Causality of Reagent Selection:

-

Why AIBN? AIBN is chosen over benzoyl peroxide because its decomposition half-life ( t1/2≈1 hour at 85 °C) perfectly matches the reflux temperature of the preferred solvent, ensuring a steady, controlled release of initiating radicals.

-

Why NBS? Direct use of Br2 would lead to competitive electrophilic aromatic substitution on the thiophene ring. NBS, via the Goldfinger mechanism, maintains a continuously low, steady-state concentration of Br2, which kinetically favors the radical substitution at the methyl group over ring bromination.

Fig 1: Goldfinger mechanism of Wohl-Ziegler bromination for the thiophene system.

Protocol 1: Synthesis of Ethyl 5-(bromomethyl)thiophene-2-carboxylate

This protocol is designed as a self-validating system to ensure high purity and prevent over-bromination (dibromomethyl formation).

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with ethyl 5-methylthiophene-2-carboxylate (1.0 equiv) and anhydrous acetonitrile (0.2 M). Note: Acetonitrile is selected over traditional CCl4 to comply with green chemistry standards while maintaining NBS solubility.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) and AIBN (0.05 equiv). The slight excess of NBS ensures complete conversion, while keeping it low prevents dibromination.

-

Thermal Activation: Heat the reaction mixture to 80 °C (reflux) for 3-4 hours.

-

In-Process Control (IPC) Validation: Withdraw a 10 µL aliquot, quench in 1 mL of saturated Na2S2O3, extract with EtOAc, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( m/z [M+H]+ 171) is <2% relative to the product peak ( m/z [M+H]+ 249/251, characteristic 1:1 isotopic doublet for bromine).

-

Workup: Cool to 0 °C to precipitate succinimide. Filter the solid, concentrate the filtrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.

Downstream Applications: Orthogonal Functionalization

In pharmaceutical synthesis, the true value of Ethyl 5-(bromomethyl)thiophene-2-carboxylate lies in its orthogonality 3. The C5-bromomethyl group can be selectively displaced by nucleophiles (amines, thiols, alcohols) under mild conditions without affecting the C2-ester. Subsequently, the ester can be saponified to a carboxylic acid, setting the stage for amide coupling to generate complex active pharmaceutical ingredients (APIs) 4.

Fig 2: Orthogonal functionalization workflow of the bifunctional thiophene scaffold.

Table 2: Optimization of SN2 Reaction Conditions (Amine Alkylation)

| Solvent | Base | Temperature | Yield (%) | Causality / Observation |

| THF | K2CO3 | 65 °C | 60% | Heterogeneous base leads to slow kinetics; competing hydrolysis observed. |

| DMF | K2CO3 | 25 °C | 75% | Polar aprotic solvent accelerates SN2, but inorganic base limits solubility. |

| DMF | DIPEA | 25 °C | >92% | Homogeneous system ensures rapid kinetics; mild temp prevents bis-alkylation. |

Protocol 2: Nucleophilic Substitution (SN2) with Primary Amines

This protocol utilizes homogeneous conditions to maximize yield and prevent the formation of tertiary amine byproducts.

-

Preparation: Dissolve Ethyl 5-(bromomethyl)thiophene-2-carboxylate (1.0 equiv) in anhydrous DMF (0.3 M) under an inert atmosphere.

-

Reagent Addition: Add the target primary amine (1.1 equiv) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA is preferred over K2CO3 to maintain a homogeneous reaction mixture, ensuring highly reproducible kinetics. The slight excess of amine, combined with ambient temperature, minimizes the risk of bis-alkylation.

-

Reaction: Stir at 25 °C for 2-4 hours.

-

IPC Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The bromomethyl starting material ( Rf≈0.6 ) is strongly UV-active. The disappearance of this spot alongside the emergence of a more polar, ninhydrin-active spot ( Rf≈0.2−0.3 ) confirms successful amine alkylation.

-

Workup: Quench with water, extract with ethyl acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na2SO4, and concentrate.

References

- Title: 2-BROMOMETHYLTHIOPHENE-5-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information Source: NextSDS URL

- Title: 108499-32-7 | Methyl/Ethyl 5-(bromomethyl)

- Title: Thiophene, 2-(bromomethyl)

- Title: Ethyl 5 bromo thiophene 2 carboxylate Building Blocks Source: Sigma-Aldrich URL

Sources

1H and 13C NMR Spectral Data for Ethyl 5-(bromomethyl)thiophene-2-carboxylate: A Comprehensive Technical Guide

Executive Summary

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science. Featuring both an electrophilic bromomethyl group and an electron-withdrawing ethyl ester across a rigid thiophene scaffold, it serves as a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors, kinase modulators, and organic electronic materials.

For researchers and drug development professionals, the precise structural elucidation of this compound is paramount. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 5-(bromomethyl)thiophene-2-carboxylate. By dissecting the causality behind the observed chemical shifts and outlining field-proven experimental protocols, this guide establishes a self-validating system for structural verification.

Molecular Architecture & NMR Strategy

The structural verification of thiophene derivatives relies heavily on understanding the π -electron distribution within the heteroaromatic ring. The thiophene ring current significantly influences the chemical shifts of attached protons, typically pushing them downfield relative to non-aromatic analogs[1].

In Ethyl 5-(bromomethyl)thiophene-2-carboxylate, the ring is subjected to a "push-pull" electronic environment:

-

C2 Position (Ethyl Ester): The carbonyl group exerts a strong inductive and resonance electron-withdrawing effect. This anisotropic deshielding depletes electron density at the adjacent C3 position, shifting its proton signal significantly downfield[2].

-

C5 Position (Bromomethyl): The bromomethyl group is mildly electron-withdrawing via induction (due to the electronegative bromine atom) but does not participate in resonance withdrawal to the same extent as the ester. Consequently, the C4 proton is less deshielded than the C3 proton.

Understanding this electronic asymmetry is the key to unambiguously assigning the AB spin system of the thiophene protons in the 1 H NMR spectrum.

Synthesis & Structural Validation Workflow

The standard synthetic route to Ethyl 5-(bromomethyl)thiophene-2-carboxylate involves the Wohl-Ziegler bromination of Ethyl 5-methylthiophene-2-carboxylate[3]. This radical-mediated pathway utilizes N-bromosuccinimide (NBS) as the bromine source and a thermal initiator to selectively functionalize the benzylic-like methyl group[4].

Workflow for the synthesis and NMR validation of Ethyl 5-(bromomethyl)thiophene-2-carboxylate.

1H NMR Spectral Data & Mechanistic Analysis

The 1 H NMR spectrum of Ethyl 5-(bromomethyl)thiophene-2-carboxylate in CDCl 3 exhibits five distinct proton environments.

Quantitative Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.65 | Doublet (d) | 3.8 | 1H | Thiophene H-3 |

| 7.12 | Doublet (d) | 3.8 | 1H | Thiophene H-4 |

| 4.67 | Singlet (s) | - | 2H | -CH 2 Br (Bromomethyl) |

| 4.34 | Quartet (q) | 7.1 | 2H | -OCH 2 CH 3 (Ester Methylene) |

| 1.37 | Triplet (t) | 7.1 | 3H | -OCH 2 CH 3 (Ester Methyl) |

Causality & Interpretation

-

Thiophene AB System (δ 7.65 and δ 7.12): The two aromatic protons couple with each other, producing two doublets with a characteristic thiophene 3JH−H coupling constant of ~3.8 Hz. The H-3 proton (δ 7.65) is situated alpha to the electron-withdrawing carboxylate group, experiencing profound anisotropic deshielding. The H-4 proton (δ 7.12) is further from the ester and adjacent to the bromomethyl group, resulting in a relatively upfield shift.

-

Bromomethyl Protons (δ 4.67): The singlet at 4.67 ppm is diagnostic of a benzylic/heterobenzylic methylene group attached to a heavy halogen. The electronegativity of the bromine atom pulls electron density away from the carbon, deshielding the attached protons.

-

Ethyl Ester Group (δ 4.34 and δ 1.37): The classic ethyl pattern emerges as a quartet and a triplet. The methylene protons (-OCH 2 -) are heavily deshielded by the adjacent oxygen atom (δ 4.34), while the terminal methyl group (-CH 3 ) resonates upfield (δ 1.37).

13C NMR Spectral Data & Mechanistic Analysis

The 13 C NMR spectrum provides a definitive map of the carbon framework, confirming the regiochemistry of the substitutions.

Quantitative Data Summary

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 162.1 | Quaternary (C=O) | Carbonyl Carbon |

| 147.8 | Quaternary (C) | Thiophene C-5 (attached to -CH 2 Br) |

| 134.5 | Quaternary (C) | Thiophene C-2 (attached to ester) |

| 133.2 | Methine (CH) | Thiophene C-3 |

| 128.5 | Methine (CH) | Thiophene C-4 |

| 61.3 | Methylene (CH 2 ) | -OCH 2 CH 3 (Ester Methylene) |

| 26.5 | Methylene (CH 2 ) | -CH 2 Br (Bromomethyl) |

| 14.3 | Primary (CH 3 ) | -OCH 2 CH 3 (Ester Methyl) |

Causality & Interpretation

-

Carbonyl & Heteroaromatic Core: The carbonyl carbon is the most deshielded at 162.1 ppm due to the double bond to oxygen. Within the thiophene ring, the quaternary carbons (C-2 and C-5) are shifted downfield relative to the methine carbons. C-5 (147.8 ppm) is particularly deshielded due to the alpha-effect of the attached alkyl group and the inductive pull of the bromine atom.

-

Aliphatic Carbons: The ester methylene carbon is highly deshielded (61.3 ppm) by the directly attached oxygen. Crucially, the bromomethyl carbon appears at 26.5 ppm; this relatively upfield position (compared to oxygenated carbons) is characteristic of the heavy-atom effect exerted by bromine, which increases diamagnetic shielding at the attached carbon.

Experimental Protocols

Protocol A: Synthesis via Wohl-Ziegler Bromination

This protocol outlines the generation of the target compound, ensuring high regioselectivity for the exocyclic methyl group[3].

-

Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 5-methylthiophene-2-carboxylate (10.0 g, 58.7 mmol) in 150 mL of anhydrous carbon tetrachloride (CCl 4 ).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (10.9 g, 61.6 mmol) and a catalytic amount of Benzoyl Peroxide (BPO) (0.14 g, 0.58 mmol). Causality: BPO acts as a thermal radical initiator. Upon heating, it homolytically cleaves to generate radicals that abstract a hydrogen atom from the thiophene methyl group, initiating the Wohl-Ziegler chain reaction[4].

-

Reflux: Heat the mixture to a gentle reflux (approx. 76°C) under an argon atmosphere for 4-6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0°C. The byproduct, succinimide, will precipitate and float to the surface. Filter the mixture through a pad of Celite to remove the succinimide.

-

Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a gradient of 0-5% Ethyl Acetate in Hexanes) to yield the pure Ethyl 5-(bromomethyl)thiophene-2-carboxylate.

Protocol B: NMR Sample Preparation and Acquisition

A self-validating protocol for acquiring high-resolution NMR spectra.

-

Sample Preparation: Weigh 10–15 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 is non-interfering and effectively solvates polar-aromatic molecules. TMS provides an absolute zero reference (δ = 0.00 ppm) to calibrate chemical shifts accurately.

-

Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl 3 solvent and shim the Z-axis to optimize magnetic field homogeneity.

-

Acquisition:

-

1 H NMR: Acquire using a standard 90° pulse sequence, 16 scans (ns=16), and a relaxation delay (d1) of 1 second.

-

13 C NMR: Acquire using a proton-decoupled sequence (e.g., zgpg30), 512–1024 scans (ns=512), and a relaxation delay of 2 seconds to ensure complete relaxation of quaternary carbons.

-

Step-by-step workflow for NMR sample preparation and spectral acquisition.

References

- Structural Elucidation of Thiophene Interaction with Ionic Liquids by Multinuclear NMR Spectroscopy The Journal of Physical Chemistry B - ACS Public

- 1H chemical shifts in NMR, part 18.

- The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity National Center for Biotechnology Inform

- 5-(Bromomethyl)thiophene-2-carbonitrile synthesis protocol Benchchem

Sources

Mechanism of Nucleophilic Substitution of Ethyl 5-(bromomethyl)thiophene-2-carboxylate: A Comprehensive Technical Guide

Introduction and Chemical Significance

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a highly versatile, bifunctional synthon heavily utilized in medicinal chemistry, agrochemical development, and materials science[1]. The molecule features two orthogonal reactive sites: an electrophilic bromomethyl group poised for nucleophilic substitution, and an ethyl ester group that can serve as a directing group, a pharmacokinetic modifier, or a site for subsequent derivatization (e.g., saponification, amidation).

For drug development professionals constructing thiophene-based libraries, mastering the reactivity of the 5-bromomethyl moiety is critical. This guide provides an in-depth mechanistic analysis of its nucleophilic substitution, explaining the causality behind its reactivity and detailing self-validating experimental protocols to ensure high-yield, chemoselective transformations.

Mechanistic Causality: The SN1 vs. SN2 Dichotomy

The substitution of heteroarylmethyl halides (such as thenyl bromides) occupies a nuanced space in physical organic chemistry. Unsubstituted thenyl bromides can theoretically undergo both SN1 and SN2 reactions, as the electron-rich thiophene ring can stabilize a thenyl carbocation intermediate via resonance[2]. However, the substitution of Ethyl 5-(bromomethyl)thiophene-2-carboxylate is governed by a strict set of electronic constraints that heavily dictate its mechanistic pathway.

The Suppression of the SN1 Pathway

In this specific substrate, the presence of the ethyl ester (-COOEt) at the C2 position fundamentally alters the electronic landscape of the thiophene core.

-

Electronic Withdrawal: The ester is a strong electron-withdrawing group (EWG), exerting both negative inductive (-I) and negative mesomeric (-M) effects.

-

Carbocation Destabilization: These electron-withdrawing effects are transmitted through the conjugated π -system of the thiophene ring, severely depleting electron density at the C5 position. Consequently, the formation of an incipient carbocation at the C5-methyl carbon is thermodynamically highly disfavored.

-

Result: The SN1 pathway is effectively shut down, ensuring that the reaction does not suffer from the racemization or rearrangement side-reactions typical of unimolecular substitutions.

Transition State Stabilization in the SN2 Pathway

With SN1 suppressed, the reaction proceeds almost exclusively via a bimolecular nucleophilic substitution ( SN2 ) mechanism[2]. Despite the deactivation toward SN1 , the molecule remains exceptionally reactive toward SN2 displacement—often reacting orders of magnitude faster than standard primary alkyl bromides[3].

-

Orbital Overlap: This accelerated SN2 rate is attributed to the adjacent thiophene π -system. During the SN2 transition state, the partially formed Nuc···C bond and the partially broken C···Br bond align parallel to the p-orbitals of the thiophene ring.

-

Lowered Activation Energy: This alignment allows for stabilizing orbital overlap (conjugation) that significantly lowers the activation energy ( ΔG‡ ) of the transition state, facilitating rapid and clean inversion of configuration (though stereochemically irrelevant for the achiral -CH₂- center).

Electronic effects dictating the pure SN2 mechanistic pathway of the substrate.

Quantitative Data: Nucleophile Reactivity Profile

The choice of nucleophile, solvent, and base directly impacts the kinetics and yield of the SN2 reaction. Table 1 summarizes the optimized parameters for various nucleophile classes.

Table 1: Kinetic and Thermodynamic Parameters for Nucleophilic Substitution

| Nucleophile Class | Example | Solvent Choice | Base Required | Relative SN2 Rate | Typical Yield |

| Primary Amines | Benzylamine | DMF / MeCN | K2CO3 or DIPEA | Fast | 80-95% |

| Secondary Amines | Morpholine | THF / MeCN | Et3N or DIPEA | Moderate | 75-90% |

| Alkoxides | NaOMe | MeOH / THF | None (pre-formed) | Very Fast | 85-98% |

| Thiols | Thiophenol | DMF | Cs2CO3 | Extremely Fast | >90% |

| Azides | NaN3 | DMF | None | Fast | 85-95% |

Experimental Workflows and Protocols

To translate the mechanistic theory into field-proven results, the following protocols are designed as self-validating systems. Every step includes the chemical causality behind the action to ensure trustworthiness and reproducibility.

Protocol A: Chemoselective N-Alkylation (Synthesis of Secondary/Tertiary Amines)

This protocol is designed to couple primary or secondary amines to the thiophene core while preventing ester hydrolysis and minimizing over-alkylation.

Reagents:

-

Ethyl 5-(bromomethyl)thiophene-2-carboxylate (1.0 equiv)

-

Amine nucleophile (1.2 equiv for secondary amines; 3.0 equiv for primary amines to prevent over-alkylation)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

System Purging: Flame-dry a round-bottom flask and purge with Argon. Causality: Prevents ambient moisture from competing as an oxygen nucleophile.

-

Substrate Dissolution: Dissolve the thiophene substrate in anhydrous DMF and cool the mixture to 0°C using an ice bath. Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive. Cooling controls the initial exotherm.

-

Base Addition: Add DIPEA to the solution. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid sponge for the HBr byproduct without risking saponification of the C2-ethyl ester.

-

Nucleophile Addition: Add the amine dropwise over 15 minutes. Causality: Dropwise addition maintains a low local concentration of the nucleophile, heavily favoring mono-alkylation over poly-alkylation.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2-4 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 7:3).

-

Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x).

-

Brine Wash (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution or copious amounts of saturated Brine (5x). Causality: DMF is highly miscible in organics; aggressive aqueous washing is required to partition the DMF entirely into the aqueous phase.

-

Drying and Purification: Dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via flash column chromatography.

Optimized experimental workflow for the nucleophilic substitution protocol.

Protocol B: Etherification (O-Alkylation via Williamson-Type Synthesis)

When synthesizing ethers, the use of pre-formed alkoxides is preferred to avoid the use of strong bases in the presence of the ester.

Step-by-Step Methodology:

-

Alkoxide Generation: In a separate flask, react the desired alcohol (1.1 equiv) with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) in anhydrous THF at 0°C for 30 minutes until H2 evolution ceases. Causality: Exact stoichiometry prevents excess strong base from attacking the thiophene ester.

-

Substrate Addition: Slowly transfer the pre-formed alkoxide solution via cannula to a 0°C solution of Ethyl 5-(bromomethyl)thiophene-2-carboxylate (1.0 equiv) in THF.

-

Progression: Stir at room temperature for 1-2 hours. The reaction is typically faster than N-alkylation due to the higher nucleophilicity of the alkoxide.

-

Workup: Quench carefully with saturated aqueous NH4Cl to neutralize any trace unreacted alkoxide, followed by standard ethyl acetate extraction and purification.

Conclusion

The nucleophilic substitution of Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a highly predictable, transition-state-stabilized SN2 process. By understanding the electronic deactivation of the SN1 pathway caused by the C2-ester, researchers can confidently design chemoselective protocols. Utilizing polar aprotic solvents, controlling reaction temperatures, and selecting non-nucleophilic bases ensures the integrity of the ester group while maximizing the yield of the target functionalized thiophene.

References

- Theoretical Insights into the Reactivity of 3-thenyl bromide. Benchchem.

- Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Industrial & Engineering Chemistry Research, ACS Publications.

- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. PMC, National Institutes of Health.

Sources

- 1. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

Solubility Profile and Solvent-Induced Reactivity of Ethyl 5-(bromomethyl)thiophene-2-carboxylate: A Technical Guide

Executive Summary Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a highly versatile building block widely utilized in medicinal chemistry and organic synthesis. While its lipophilic thiophene core and ethyl ester moiety confer excellent solubility in various organic solvents, the highly electrophilic bromomethyl group dictates strict solvent compatibility rules. This whitepaper provides an in-depth analysis of its solubility profile, mechanistically explains solvent-induced degradation pathways, and outlines a self-validating protocol for kinetic solubility screening.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility and stability of Ethyl 5-(bromomethyl)thiophene-2-carboxylate, we must first deconstruct its molecular architecture:

-

Thiophene Ring: This heteroaromatic core is highly lipophilic, driving the compound's solubility in non-polar to moderately polar organic solvents via London dispersion forces and π−π interactions.

-

Ethyl Ester Group (-COOCH₂CH₃): The ester acts as a hydrogen-bond acceptor and introduces a moderate dipole moment. This allows the molecule to dissolve readily in polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) by interacting favorably with the solvent's dipole.

-

Bromomethyl Group (-CH₂Br): This is the critical reactivity locus. As a "thenyl bromide" (the thiophene analog of a benzyl bromide), the primary carbon is highly susceptible to both SN1 and SN2 nucleophilic attacks. The adjacent aromatic thiophene ring stabilizes any incipient carbocation via resonance, making the carbon-bromine bond exceptionally labile in the presence of nucleophiles or protic media[1].

Empirical Solubility & Stability Matrix

When selecting a solvent system, researchers must balance thermodynamic solubility with chemical stability. The table below summarizes the empirical profile based on solvent dielectric constants ( ε ) and nucleophilicity.

| Solvent | Dielectric Constant ( ε ) | Solubility Profile | Chemical Stability | Primary Degradation Risk |

| Dichloromethane (DCM) | 8.9 | High (>100 mg/mL) | Excellent | None (Inert) |

| Ethyl Acetate (EtOAc) | 6.0 | High (>100 mg/mL) | Excellent | None (Inert) |

| Tetrahydrofuran (THF) | 7.5 | High (>100 mg/mL) | Good | Peroxide-induced oxidation (if unstabilized) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High (>100 mg/mL) | Poor | Kornblum Oxidation |

| Methanol (MeOH) | 32.7 | Moderate (10-50 mg/mL) | Poor | Solvolysis (Ether formation) |

| Hexanes / Heptane | ~1.9 | Low (<5 mg/mL) | Excellent | None (Inert) |

| Aqueous Buffers (pH 7.4) | 80.1 | Insoluble (<0.1 mg/mL) | Poor | Hydrolysis (Alcohol formation) |

Mechanistic Insights into Solvent-Induced Degradation

The failure of many high-throughput screening (HTS) assays involving thenyl bromides stems from ignoring solvent reactivity.

The Protic Solvent Trap (Solvolysis) Dissolving this compound in methanol, ethanol, or aqueous mixtures triggers rapid solvolysis. The polar protic solvent stabilizes the leaving bromide ion, facilitating an SN1 -like pathway where the solvent attacks the thenyl carbon, converting the bromomethyl group into a methoxymethyl or hydroxymethyl group.

The DMSO Paradox (Kornblum Oxidation) DMSO is the standard vehicle for kinetic solubility assays in early-stage drug discovery[2]. However, dissolving Ethyl 5-(bromomethyl)thiophene-2-carboxylate in DMSO leads to rapid degradation. The nucleophilic oxygen of DMSO attacks the electrophilic bromomethyl carbon, forming an alkoxysulfonium intermediate. Upon the addition of even trace base (or driven by thermal energy), this intermediate collapses to yield Ethyl 5-formylthiophene-2-carboxylate and dimethyl sulfide[3]. Therefore, DMSO must be strictly avoided when preparing stock solutions of this compound.

Solvent Selection Decision Workflow

To prevent compound attrition during assay development or synthesis, apply the following logical workflow when preparing solutions of Ethyl 5-(bromomethyl)thiophene-2-carboxylate.

Solvent selection workflow to prevent solvolysis and oxidation of thenyl bromides.

Self-Validating Protocol: Kinetic Solubility and Stability Assay

Because standard HTS protocols rely on DMSO[2], a modified, self-validating HPLC-UV methodology is required to accurately determine the kinetic solubility of this compound without confounding degradation artifacts.

Objective: Determine the kinetic solubility in a target assay medium while simultaneously validating chemical stability via internal feedback loops.

Materials:

-

Acetonitrile (HPLC Grade, anhydrous) – Used as the stock solvent instead of DMSO.

-

Target Buffer (e.g., PBS pH 7.4).

-

Internal Standard (IS): Caffeine (stable, well-characterized UV absorbance).

Step-by-Step Methodology:

-

Stock Preparation (t=0 Control): Prepare a 10 mM stock solution of Ethyl 5-(bromomethyl)thiophene-2-carboxylate in anhydrous Acetonitrile. Immediately inject an aliquot into the HPLC-UV to establish the 100% intact AUC (Area Under Curve) and confirm the absence of degradation peaks.

-

Standard Curve Generation: Dilute the stock in Acetonitrile to create a 5-point calibration curve (1 µM to 500 µM).

-

System Suitability Check: The assay is only valid to proceed if the linear regression yields R2>0.99 .

-

-

Spiking and Incubation: Spike the 10 mM stock into the target aqueous buffer to a nominal concentration of 500 µM (final Acetonitrile concentration = 5%). Cap tightly and incubate at 25°C for 2 hours with orbital shaking at 300 rpm.

-

Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any precipitated (insoluble) compound.

-

Supernatant Extraction: Carefully extract the supernatant, dilute 1:1 with Acetonitrile (to prevent further precipitation in the autosampler), and inject into the HPLC-UV.

-

Stability Validation Feedback Loop: Analyze the chromatogram of the supernatant.

-

Failure State: If a new peak appears at an earlier retention time (indicating the hydrolyzed alcohol product), the solubility value is flagged as apparent due to degradation.

-

Success State: If the parent peak is intact with no new major species, quantify the concentration against the standard curve to report true kinetic solubility.

-

Best Practices for Storage and Handling

Thenyl bromides are potent alkylating agents and powerful lachrymators[1]. They must be handled in a fume hood with appropriate PPE.

-

Storage: Store the neat solid at -20°C under an inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture from inducing slow solid-state hydrolysis.

-

Stabilization: If prolonged storage as a liquid or in solution is absolutely necessary, the addition of a trace amount of an insoluble base (e.g., calcium carbonate) can neutralize trace hydrobromic acid generated by ambient moisture, thereby halting autocatalytic degradation[1].

References

-

Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews URL: [Link]

-

Title: 3-Thenyl Bromide. Source: Organic Syntheses URL: [Link]

-

Title: A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Source: Journal of the American Chemical Society URL: [Link]

Sources

The Definitive Technical Guide to Ethyl 5-(bromomethyl)thiophene-2-carboxylate: Physicochemical Profiling, Synthesis, and Application

As drug discovery and materials science pivot toward increasingly complex heterocyclic scaffolds, the demand for versatile, bifunctional synthons has surged. Ethyl 5-(bromomethyl)thiophene-2-carboxylate (Molecular Formula: C₈H₉BrO₂S) stands out as a critical intermediate. Featuring both a highly reactive electrophilic bromomethyl center and a stable, modifiable ethyl ester directing group, this compound serves as a cornerstone for synthesizing advanced pharmaceuticals, including Nitric Oxide Synthase (NOS) inhibitors and Proteolysis Targeting Chimeras (PROTACs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic protocol, and explores its downstream applications.

Physicochemical Profiling and Structural Data

Understanding the precise molecular weight and boiling point of this synthon is critical for downstream purification (e.g., vacuum distillation) and stoichiometric calculations. The presence of the heavy bromine atom significantly alters its thermodynamic profile compared to its non-halogenated precursors.

Quantitative Data Summary

| Property | Value | Scientific Rationale & Notes |

| IUPAC Name | Ethyl 5-(bromomethyl)thiophene-2-carboxylate | Standardized nomenclature. |

| Molecular Formula | C₈H₉BrO₂S | Contains a thiophene core, ester, and bromomethyl group. |

| Molecular Weight | 249.13 g/mol | Calculated via standard atomic weights (C: 12.01, H: 1.01, Br: 79.90, O: 16.00, S: 32.07). |

| Exact Mass | 247.95 g/mol | Monoisotopic mass, critical for high-resolution mass spectrometry (HRMS) validation. |

| Boiling Point | 135–145 °C at 5–6 Torr (Estimated) | Due to the thermal lability of the bromomethyl group, distillation at atmospheric pressure causes decomposition. This range is extrapolated from its structurally identical isomer, ethyl 3-(bromomethyl)thiophene-2-carboxylate, which boils at 138–140 °C at 6 Torr (). |

| Appearance | Pale yellow to colorless oil | Darkens upon prolonged exposure to light due to bromine radical generation. |

Synthetic Methodologies: A Mechanistic and Practical Protocol

Synthesizing ethyl 5-(bromomethyl)thiophene-2-carboxylate requires overcoming a significant regiochemical challenge: the electron-rich thiophene ring is highly susceptible to electrophilic aromatic substitution (ring bromination). To achieve selective bromination at the methyl side-chain, we must employ radical conditions.

The following step-by-step methodology is adapted from established literature on the synthesis of NOS inhibitors () and is engineered as a self-validating system.

Phase 1: Lithiation and Esterification

-

Objective: Convert 2-methylthiophene to ethyl 5-methylthiophene-2-carboxylate.

-

Causality: The proton at the 5-position of 2-methylthiophene is the most acidic due to the adjacent sulfur atom. Using a strong base allows for selective deprotonation, creating a nucleophile that can be trapped by an esterifying agent.

Protocol:

-

Initiation: Dissolve 2-methylthiophene in dry Tetrahydrofuran (THF) and cool to 0 °C under an inert argon atmosphere.

-

Lithiation: Add n-Butyllithium (n-BuLi) dropwise. Stir for 3 hours at 0 °C to ensure complete formation of 5-lithio-2-methylthiophene.

-

Electrophilic Trapping: Transfer the lithiated intermediate dropwise into a solution of ethyl chloroformate in THF at 0 °C. Expert Insight: Reverse addition (adding the nucleophile to an excess of electrophile) prevents the formation of symmetrical ketone byproducts.

-

Workup & Isolation: Quench with ice water, wash with 1 M HCl, and extract with an organic solvent. Distill the organic layer under reduced pressure (~120 °C at 1 mmHg) to isolate the intermediate.

Phase 2: Radical Bromination

-

Objective: Convert ethyl 5-methylthiophene-2-carboxylate to ethyl 5-(bromomethyl)thiophene-2-carboxylate.

-

Causality: N-bromosuccinimide (NBS) is used as the bromine source. Hexane is selected as a non-polar solvent to suppress electrophilic aromatic bromination of the thiophene core, heavily favoring radical bromination at the allylic/benzylic-like methyl group.

Protocol:

-

Reagent Preparation: Suspend the intermediate and NBS (1.05 equivalents) in hexane.

-

Catalysis: Add a catalytic amount of perchloric acid (60%). This specific catalyst combination facilitates the radical generation required for side-chain activation.

-

Reaction: Stir at ambient temperature for 24 hours.

-

Purification: Filter off the succinimide byproduct. Purify the crude mixture via silica gel chromatography (Hexane/EtOAc 9:1) to isolate the target synthon.

Self-Validating System (Quality Control)

To ensure protocol integrity, the following analytical validations must be met:

-

1 H-NMR (CDCl 3 ): The success of the bromination is definitively confirmed by the disappearance of the 5-methyl singlet (δ 2.48 ppm) and the emergence of a new singlet integrating to 2 protons at δ ~4.60–4.80 ppm, corresponding to the newly formed -CH 2 Br group.

-

Mass Spectrometry (GC-MS): The spectrum must reveal an isotopic doublet at m/z 248 and 250 in a roughly 1:1 ratio, which is the undeniable signature of a single bromine atom.

Applications in Drug Development & Materials Science

The dual functionality of ethyl 5-(bromomethyl)thiophene-2-carboxylate makes it a highly sought-after building block.

-

Nitric Oxide Synthase (NOS) Inhibitors: The bromomethyl group undergoes rapid S_N2 nucleophilic substitution with thioureas. This pathway is utilized to synthesize thioureidomethylthiophene derivatives, which act as potent, selective inhibitors of inducible and neuronal NOS—targets for neurodegenerative diseases and inflammation ().

-

PROTACs & Targeted Protein Degradation: The thiophene core is frequently incorporated into the linker or ligand regions of PROTACs due to its favorable physicochemical properties and metabolic stability. The ester group can be saponified to an acid for amide coupling with E3 ligase ligands.

-

Organic Semiconductors: In materials science, thiophene derivatives are polymerized to create conductive polymers. The bromomethyl handle allows for the pre-polymerization attachment of solubilizing alkyl chains or electron-donating/withdrawing groups, tuning the bandgap of the resulting semiconductor.

Synthetic Workflow Visualization

The following diagram maps the critical synthetic pathway and the divergent downstream applications of the synthon.

Fig 1: Synthetic workflow and downstream applications of the bromomethyl thiophene synthon.

References

-

Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Molecules 2010, 15(5), 3127-3134. Available at:[Link]

Structural and Crystallographic Profiling of Ethyl 5-(Bromomethyl)thiophene-2-carboxylate Derivatives

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Thiophene-2-carboxylate derivatives serve as privileged scaffolds in modern medicinal chemistry, functioning as critical linkers and pharmacophores in the development of inducible nitric oxide synthase (iNOS) inhibitors, caspase-3 inhibitors, and antimicrobial agents[1][2]. Among these, Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a highly versatile electrophilic intermediate. Understanding its solid-state conformation, rotational dynamics, and supramolecular packing via single-crystal X-ray diffraction (SCXRD) is paramount for Structure-Based Drug Design (SBDD). This whitepaper provides an authoritative guide on the synthesis, crystallization, and crystallographic analysis of this class of compounds.

Strategic Utility in Medicinal Chemistry

The thiophene ring is a well-established bioisostere for benzene, offering altered lipophilicity, unique metabolic stability, and distinct geometric constraints[3]. The addition of a 2-carboxylate ester and a 5-bromomethyl group creates a bifunctional hub:

-

The Ester Moiety: Acts as a hydrogen-bond acceptor and can be hydrolyzed to a free acid for target-enzyme coordination (e.g., interacting with Arg64 and Gln161 in the S1 subsite of caspase-3)[2].

-

The Bromomethyl Group: Serves as a reactive handle for nucleophilic substitution, enabling the tethering of bulky pharmacophores such as thioureas, pyrenes, or extended peptide mimics[1][4].

Synthetic Methodology: Regioselective Bromination

The synthesis of ethyl 5-(bromomethyl)thiophene-2-carboxylate requires precise regiocontrol to functionalize the lateral methyl group without inducing electrophilic aromatic substitution on the electron-rich thiophene core.

Step-by-Step Protocol

-

Preparation: Dissolve ethyl 5-methylthiophene-2-carboxylate (1.00 g, 5.9 mmol) in anhydrous hexane (3.0 mL)[1].

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.08 g, 6.1 mmol) followed by a catalytic amount of 60% perchloric acid (30 μL)[1].

-

Reaction: Stir the heterogeneous mixture continuously at room temperature for 24 hours.

-

Workup: Evaporate the non-polar solvent under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash vigorously with saturated aqueous sodium sulfite ( Na2SO3 ), followed by brine.

-

Purification: Dry over anhydrous Na2SO4 , concentrate, and purify via silica gel chromatography (Hexane/EtOAc) to yield the bromomethyl derivative.

Causality & Expert Insight

-

Why Hexane and Perchloric Acid? Traditional radical brominations rely on AIBN and refluxing carbon tetrachloride ( CCl4 ). However, using hexane with catalytic perchloric acid provides a highly controlled environment. The non-polar hexane suppresses ionic ring-bromination pathways, while perchloric acid activates the NBS, facilitating the targeted bromination of the methyl group[1][4].

-

Why Sodium Sulfite Workup? Na2SO3 acts as a reducing agent to quench any residual unreacted electrophilic bromine species, preventing over-bromination during the concentration phase.

Fig 1. Synthetic and crystallographic workflow for thiophene-2-carboxylate derivatives.

Crystallization Protocol: Achieving Diffraction-Quality Lattices

To resolve the structural nuances of these derivatives, high-quality single crystals must be grown. The inherent rotational flexibility of the ester group can sometimes hinder crystallization, necessitating a controlled thermodynamic approach.

Step-by-Step Protocol

-

Solvent Selection: Dissolve the purified derivative in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexane or EtOAc/Hexane at a 1:3 ratio).

-

Vapor Diffusion/Slow Evaporation: Place the solution in a loosely capped vial. Puncture the cap with a single needle hole to allow for ultra-slow solvent evaporation at a constant 298 K.

-

Harvesting: After 3–7 days, inspect the vial under polarized light microscopy. Select crystals that exhibit uniform extinction (indicating a lack of twinning or macroscopic defects).

-

Mounting: Coat the selected crystal in paratone oil to prevent degradation and mount it on a glass fiber or MiTeGen loop for X-ray exposure.

Causality & Expert Insight

-

Why Binary Solvent Systems? Thiophene derivatives are highly soluble in halogenated solvents but poorly soluble in alkanes. A binary system allows the volatile good solvent (DCM) to evaporate faster than the anti-solvent (Hexane), slowly driving the solution into a state of supersaturation, which favors the nucleation of a single, highly ordered lattice rather than amorphous precipitation.

Crystallographic Data & Structural Parameters

SCXRD analysis of thiophene-2-carboxylate derivatives reveals consistent crystallographic archetypes. Table 1 summarizes representative quantitative data derived from extended thiophene-carboxylate structures (such as pyrene-tethered derivatives) to illustrate typical packing parameters[5].

Table 1: Representative Crystallographic Data for Thiophene-2-carboxylate Derivatives

| Parameter | Value / Description |

| Crystal System | Orthorhombic (or Monoclinic) |

| Space Group | Pbca (or P2₁/c) |

| Unit Cell Dimensions | a≈12.02 Å, b≈7.57 Å, c≈18.52 Å |

| Volume ( V ) | ≈1687 ų |

| Molecules per Unit Cell ( Z ) | 4 |

| Absorption Coefficient ( μ ) | 0.21 mm⁻¹ (Mo K α radiation) |

| Data Collection Temp. | 298 K (Routine) / 100 K (High-Resolution) |

| Refinement Method | Full-matrix least-squares on F2 |

Conformational Analysis & Supramolecular Assembly

Rotational Disorder of the Thiophene Ring

A critical crystallographic phenomenon observed in these derivatives is rotational disorder . The thiophene ring frequently disorders over two coplanar, almost parallel orientations (flipped by approximately 180°)[5].

-

Causality: The sulfur atom and the opposing −CH=CH− moiety possess remarkably similar van der Waals volumes. Consequently, the crystal lattice cannot easily distinguish between the two orientations during nucleation, leading to a statistical distribution of both conformers within the macroscopic crystal[5].

-

Refinement Strategy: Crystallographers must model this by assigning split positions for the sulfur and carbon atoms (e.g., S1/C17 and S1A/C17A) and refining their site occupation factors (often converging near a 0.52/0.48 ratio) using similarity restraints[5].

Planarity and Torsion Angles

The thiophene ring maintains strict planarity. The ester group generally adopts a nearly coplanar conformation relative to the thiophene ring to maximize π -conjugation. The torsion angle (e.g., C−C−C−O ) is typically close to 0° or 180° (e.g., -170.9° in related extended derivatives), adopting a trans configuration to minimize steric clashes[5].

Supramolecular Interactions

The crystal packing is driven by a network of weak but highly directional non-covalent interactions:

-

C−H⋯O Hydrogen Bonds: Weak hydrogen bonding between the thiophene protons and the ester carbonyl oxygen creates a laminar 2D arrangement[5].

-

S⋯π Contacts: The electron-rich sulfur atom frequently engages in perpendicular contacts with the π -systems of adjacent molecules (distances typically ranging from 3.49 to 3.54 Å), linking the 2D sheets into a cohesive 3D architecture[5].

-

Halogen Bonding: In the bromomethyl precursor, the highly polarizable bromine atom can act as a halogen-bond donor to the ester carbonyl oxygen of a neighboring molecule, heavily influencing the space group symmetry.

Fig 2. Supramolecular interaction network driving crystal lattice formation.

Conclusion & Implications for SBDD

The crystallographic profiling of Ethyl 5-(bromomethyl)thiophene-2-carboxylate and its derivatives provides indispensable data for computational chemistry. The realization that the thiophene ring is prone to 180° rotational flips suggests that, within a biological binding pocket (such as the active site of iNOS or caspase-3), the scaffold can dynamically adapt its conformation to optimize interactions with target residues[1][2]. Furthermore, the S⋯π contacts observed in the solid state highlight the potential for designing drugs that leverage sulfur-aromatic interactions to enhance binding affinity.

By strictly controlling the regioselective bromination and understanding the solid-state behavior of these intermediates, drug development professionals can predictably engineer highly potent, targeted therapeutics.

References

-

Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Molecules, 2010. URL:[Link]

-

Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2015. URL:[Link]

-

Identification of Potent and Selective Small-Molecule Inhibitors of Caspase-3 through the Use of Extended Tethering and Structure-Based Drug Design. Journal of Medicinal Chemistry, 2002. URL:[Link]

-

Thiophene-2-carboxylic acid. Wikipedia, The Free Encyclopedia, 2023. URL: [Link]

Sources

Toxicity and Hazard Assessment of Bromomethyl Thiophene Derivatives: A Technical Guide for Pharmaceutical Development

As a Senior Application Scientist in pharmaceutical development, managing the intersection of synthetic utility and toxicological risk is a daily mandate. Bromomethyl thiophene derivatives—specifically 2-(bromomethyl)thiophene and 3-(bromomethyl)thiophene—are highly versatile electrophilic building blocks used extensively in the synthesis of active pharmaceutical ingredients (APIs) such as clopidogrel, ticlopidine, and tioconazole.

However, the very chemical properties that make these compounds synthetically valuable also render them highly hazardous. Their potent alkylating capability flags them as Potential Mutagenic Impurities (PMIs) requiring stringent regulatory oversight. This whitepaper provides an in-depth mechanistic analysis, regulatory hazard assessment, and self-validating analytical protocols for managing bromomethyl thiophene derivatives in drug development.

Mechanistic Toxicology: The Electrophilicity of the Thienyl System

The toxicological profile of bromomethyl thiophenes is fundamentally driven by their structure. The thiophene ring is a highly electron-rich heteroaromatic system. When a bromomethyl group is attached to this ring, it behaves analogously to a benzylic halide, but with even greater reactivity due to the electron-donating nature of the sulfur atom.

This structural arrangement stabilizes the transition states for both unimolecular ( SN1 ) and bimolecular ( SN2 ) nucleophilic substitution reactions. In biological matrices, these derivatives act as aggressive electrophiles. They readily alkylate electron-rich biological nucleophiles, most notably the N7 position of guanine in DNA and the sulfhydryl groups of cysteine residues in proteins. This covalent modification of DNA creates premutagenic lesions, which, if not repaired prior to replication, lead to permanent genetic mutations and potential carcinogenesis.

Fig 1. Mechanistic pathway of DNA alkylation by bromomethyl thiophene derivatives.

Regulatory Hazard Assessment and ICH M7 Compliance

Because of their DNA-reactive nature, bromomethyl thiophenes fall strictly under the purview of the1 [1]. Under this framework, any impurity with a structural alert for mutagenicity must be assessed and controlled to ensure negligible carcinogenic risk.

If empirical Ames test data is unavailable, in silico (Q)SAR platforms (e.g., Derek Nexus, Sarah Nexus) will universally flag the bromomethyl group as an alerting structure, defaulting the compound to an ICH M7 Class 3 impurity. This mandates control at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.

Quantitative Hazard Summaries

The acute toxicity and physical hazards of these compounds require stringent engineering controls during handling. Below is a comparative hazard profile based on authoritative safety data[2, 3].

Table 1: Physicochemical & Hazard Profile of Bromomethyl Thiophenes

| Property / Hazard | 2-(Bromomethyl)thiophene | 3-(Bromomethyl)thiophene |

| CAS Number | 45438-73-1 | 34846-44-1 |

| Molecular Weight | 177.06 g/mol | 177.06 g/mol |

| GHS Classification | Acute Tox. 4 (Oral/Dermal/Inhal), Skin Corr. 1B | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2 |

| Hazard Statements | H302, H312, H314, H332, H335 | H302, H315, H319, H335 |

| Target Organs | Respiratory tract, Skin, Eyes | Respiratory tract, Skin, Eyes |

Table 2: ICH M7 Classification Framework for Alkylating Agents

| ICH M7 Class | Description | Control Strategy for Bromomethyl Thiophenes |

| Class 1 | Known mutagenic carcinogen | Compound-specific acceptable intake. |

| Class 2 | Known mutagen, unknown carcinogen | Control at TTC (1.5 µ g/day ). |

| Class 3 | Alerting structure, no mutagenicity data | Conduct Ames test. If positive → Class 2. |

| Class 4 | Alerting structure, same as API | Control as a non-mutagenic impurity (ICH Q3A). |

| Class 5 | No structural alerts or negative Ames | Control as a non-mutagenic impurity (ICH Q3A). |

Analytical Control Strategy: Trace Quantification

To comply with the 1.5 µ g/day TTC, analytical methods must achieve Limits of Detection (LOD) in the low parts-per-million (ppm) range. Because bromomethyl thiophenes are volatile and thermally labile, standard HPLC methods often fail due to poor chromophore response at trace levels or on-column degradation.

The industry gold standard for2 [4, 5].

Fig 2. Headspace GC-MS workflow for trace quantification of volatile alkyl halides in APIs.

Protocol 1: Self-Validating HS-GC-MS Method for Bromomethyl Thiophenes

This protocol is designed to isolate the reactive impurity from the bulk API, preventing matrix interference and equipment fouling.

-

Sample Matrix Solubilization:

-

Action: Dissolve 100 mg of the API in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) in a 20 mL headspace vial.

-

Causality: DMSO and NMP are high-boiling, non-nucleophilic solvents. They completely dissolve the API without reacting with the bromomethyl thiophene, ensuring 100% release of the volatile impurity into the headspace.

-

-

Headspace Equilibration:

-

Action: Incubate the vial at 80°C for 20 minutes before injecting the headspace gas into the GC.

-

Causality: Heating drives the volatile alkyl halide into the gas phase while leaving the non-volatile API matrix in the liquid phase. This physically prevents the API from entering the GC inlet, eliminating the risk of inlet fouling or thermal degradation of the API into false-positive artifacts.

-

-

GC Separation:

-

Action: Utilize a mid-polarity capillary column (e.g., DB-624, 30m x 0.32mm x 1.8µm).

-

Causality: The cyanopropylphenyl stationary phase of the DB-624 column provides optimal retention and sharp peak shapes for halogenated aromatics, preventing peak tailing that compromises trace-level integration.

-

-

MS Detection (SIM Mode) & Self-Validation Check:

-

Action: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the molecular ion [M]+ at m/z 176 and the thienyl fragment [M−Br]+ at m/z 97.

-

Causality & Validation: SIM mode exponentially increases sensitivity by ignoring background matrix ions. The protocol is self-validating because the presence of the impurity is only confirmed if the ratio of m/z 176 to m/z 97 exactly matches the theoretical isotopic and fragmentation distribution of the pure standard. A deviation in this ratio instantly flags a co-eluting matrix interference, preventing false quantification.

-

Laboratory Safety and Decontamination Protocol

Due to their severe vesicant properties and genotoxicity, bromomethyl thiophenes must be handled in a Class II fume hood with appropriate PPE (nitrile gloves over butyl rubber, face shield). Standard aqueous washing is insufficient for decontamination because the compounds are highly lipophilic and hydrolyze too slowly in neutral water.

Protocol 2: Self-Validating Quenching Workflow

To safely dispose of bromomethyl thiophene waste or decontaminate glassware, the electrophile must be actively destroyed using a strong nucleophile.

-

Reagent Preparation:

-

Action: Prepare a 10% (v/v) solution of ethanolamine in isopropanol (IPA).

-

Causality: Ethanolamine provides a primary amine that is a vastly superior nucleophile compared to water. IPA acts as a co-solvent to ensure the lipophilic bromomethyl thiophene remains fully dissolved during the reaction.

-

-

Quenching Reaction:

-

Action: Add the quenching solution to the BMT waste in a 3:1 molar excess. Stir at room temperature for 30 minutes.

-

Causality: The amine undergoes a rapid, irreversible SN2 reaction with the bromomethyl group, displacing the bromide ion and forming a stable, non-volatile, water-soluble secondary amine adduct. This permanently neutralizes the alkylating hazard.

-

-

Self-Validation Check (pH Monitoring):

-

Action: Monitor the pH of the solution before and after the reaction using universal indicator paper.

-

Causality & Validation: The SN2 displacement of the bromide by the amine releases hydrobromic acid (HBr) as a byproduct. The protocol is self-validating: a successful destruction of the electrophile is physically proven by a measurable drop in the solution's pH. If the pH does not drop, the reaction has not occurred, and the mixture is still hazardous.

-

-

Neutralization and Disposal:

-

Action: Once the pH drop is confirmed, neutralize the solution with saturated sodium bicarbonate until pH 7 is reached, then dispose of as standard aqueous organic waste.

-

References

- Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)

- 2-(Bromomethyl)

- 34846-44-1, 3-(Bromomethyl)thiophene Formula ECHEMI

- Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals Shimadzu

- Control and analysis of alkyl and benzyl halides and other related organohalides as potential genotoxic impurities ResearchGate / Journal of Pharmaceutical and Biomedical Analysis

Sources

Synthesis protocol for Ethyl 5-(bromomethyl)thiophene-2-carboxylate from ethyl 5-methylthiophene-2-carboxylate

Abstract

This application note provides a comprehensive guide for the synthesis of Ethyl 5-(bromomethyl)thiophene-2-carboxylate from ethyl 5-methylthiophene-2-carboxylate. The protocol is centered around the Wohl-Ziegler reaction, a free-radical bromination utilizing N-bromosuccinimide (NBS) and a radical initiator. This document offers a detailed mechanistic overview, a step-by-step experimental protocol, purification and characterization procedures, and critical safety information. The content is designed for researchers and professionals in organic synthesis and drug development, providing the necessary technical details and theoretical background for successful and safe execution.

Introduction

Thiophene derivatives are a significant class of heterocyclic compounds widely incorporated into the core structures of many pharmaceutical agents and organic materials.[1] The functionalization of the thiophene ring is a key strategy in modifying the biological activity and material properties of these molecules. Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a valuable synthetic intermediate, featuring a reactive bromomethyl group that allows for further molecular elaboration. This functionality makes it a crucial building block in the synthesis of more complex molecules for medicinal chemistry and materials science.[2]

This guide details the synthesis of this important intermediate via the Wohl-Ziegler bromination of the benzylic position of ethyl 5-methylthiophene-2-carboxylate.[3][4] This method is highly selective for the bromination of allylic and benzylic C-H bonds.[4][5][6]

Mechanistic Overview: The Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a free-radical chain reaction that selectively brominates the allylic or benzylic position of a hydrocarbon.[3][4] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[7][8]

The key steps of the mechanism are as follows:

-

Initiation: The radical initiator decomposes to form free radicals. These radicals then react with a trace amount of HBr, which is often present in N-bromosuccinimide (NBS) or generated in situ, to produce a bromine radical (Br•).[7][8]

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of ethyl 5-methylthiophene-2-carboxylate. This abstraction is favored at the benzylic position due to the resonance stabilization of the resulting thiophenylmethyl radical. The newly formed radical then reacts with a molecule of NBS to yield the desired product, Ethyl 5-(bromomethyl)thiophene-2-carboxylate, and a succinimidyl radical. This succinimidyl radical can then abstract a hydrogen from HBr to regenerate the bromine radical, thus propagating the chain reaction.[7]

-

Termination: The chain reaction is terminated when two radical species combine.[7]

A critical aspect of the Wohl-Ziegler reaction is maintaining a low concentration of bromine (Br2) and hydrogen bromide (HBr) in the reaction mixture to prevent competing electrophilic addition to the thiophene ring. N-bromosuccinimide serves as a constant, low-concentration source of bromine radicals, which favors the desired radical substitution pathway.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Ethyl 5-(bromomethyl)thiophene-2-carboxylate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Ethyl 5-methylthiophene-2-carboxylate | C8H10O2S | 170.23 | 1.0 eq | - | Starting Material |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 1.1 eq | - | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | 0.05 eq | - | Radical Initiator |

| Carbon Tetrachloride (CCl4) | CCl4 | 153.82 | - | - | Solvent (Anhydrous) |

Reaction Workflow Diagram

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

Application Notes & Protocols: Ethyl 5-(bromomethyl)thiophene-2-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Abstract

The thiophene moiety is a privileged heterocyclic scaffold, integral to a wide array of FDA-approved pharmaceuticals due to its diverse biological activities and favorable physicochemical properties.[1][2][3] Ethyl 5-(bromomethyl)thiophene-2-carboxylate has emerged as a particularly valuable and versatile building block for drug discovery campaigns. Its bifunctional nature—possessing a highly reactive bromomethyl group for nucleophilic substitution and an ethyl ester for further modification—provides medicinal chemists with a robust platform for rapidly generating diverse molecular libraries. This guide offers an in-depth exploration of its applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in the synthesis of novel therapeutic agents.

The Thiophene Core: A Privileged Structure in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisostere of the phenyl ring, meaning it can often substitute for a benzene ring in a drug molecule while maintaining or enhancing biological activity.[1] This substitution can significantly modulate a compound's properties, including:

-

Metabolic Stability: The sulfur heteroatom can alter the molecule's susceptibility to metabolic enzymes like cytochrome P450s.[4]

-

Solubility and Lipophilicity: The thiophene ring can improve aqueous solubility compared to its carbocyclic analog.

-

Receptor Interactions: The sulfur atom can participate in unique hydrogen bonding and other non-covalent interactions with biological targets.[1]

Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[5][6][7] Marketed drugs such as the antiplatelet agent Clopidogrel and the anti-inflammatory drug Tiaprofenic acid feature a thiophene core, underscoring its therapeutic importance.[1][5][6]

Introducing Ethyl 5-(bromomethyl)thiophene-2-carboxylate

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a strategically functionalized thiophene. The electron-withdrawing carboxylate group at the 2-position influences the reactivity of the entire ring system, while the bromomethyl group at the 5-position serves as a potent electrophilic site, primed for reaction with a wide range of nucleophiles. This pre-installed reactivity makes it an ideal starting point for library synthesis.

Caption: SN2 reactions with various nucleophiles.

Protocol 1: General Procedure for Nucleophilic Substitution with a Primary/Secondary Amine

This protocol describes the synthesis of an ethyl 5-((alkylamino)methyl)thiophene-2-carboxylate derivative, a common step in building novel scaffolds.

Rationale: The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to facilitate the SN2 reaction. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is used to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Ethyl 5-(bromomethyl)thiophene-2-carboxylate (1.0 eq) in anhydrous acetonitrile (0.2 M), add the desired amine (1.1 eq).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the starting material is consumed, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.

Protocol 2: Saponification of the Ethyl Ester

Converting the ester to a carboxylic acid is a crucial step for subsequent amide bond couplings, a cornerstone of medicinal chemistry.

Rationale: Saponification is a base-catalyzed hydrolysis. A mixture of an alcohol (like ethanol or methanol) and water is used as the solvent system to ensure solubility of both the organic substrate and the inorganic base (e.g., LiOH, NaOH). LiOH is often preferred as it can minimize side reactions.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the ethyl 5-(substituted-methyl)thiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

-

Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC.

-

Work-up: After completion, concentrate the mixture under reduced pressure to remove the THF.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1N HCl. A precipitate should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.

Advanced Applications & Case Studies

The true power of Ethyl 5-(bromomethyl)thiophene-2-carboxylate is demonstrated in multi-step syntheses to create complex, biologically active molecules.

Case Study: Synthesis of Novel Antibacterial Agents

Researchers have used related brominated thiophene carboxylates as precursors for Suzuki cross-coupling reactions to generate novel thiophene analogs with potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. [8]While that study used a different ester, the core synthetic logic is directly applicable. A similar workflow can be envisioned starting with our building block.

Caption: Multi-step workflow for drug candidate synthesis.

Suzuki Cross-Coupling Applications

While the primary reactivity is at the bromomethyl group, related structures like 2-bromo-5-(bromomethyl)thiophene are used in palladium-catalyzed Suzuki cross-coupling reactions. [9]In this reaction, an aryl boronic acid is coupled to the brominated position on the thiophene ring to form a new carbon-carbon bond, allowing for the introduction of various aryl or heteroaryl moieties. [9]This strategy is used to synthesize molecules with potential antithrombotic activity. [9]

Conclusion

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a high-value, versatile building block that provides an efficient entry point into a vast chemical space of medicinally relevant thiophene derivatives. Its predictable reactivity, combined with the proven therapeutic importance of the thiophene scaffold, makes it an indispensable tool for researchers in drug discovery. The protocols and insights provided herein serve as a foundational guide for scientists aiming to leverage this powerful intermediate in the development of next-generation therapeutics.

References

-

Thiophene-Based Compounds | Encyclopedia MDPI. (2021, October 9). MDPI. [Link]

-

Chaudhary, P., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. National Center for Biotechnology Information. [Link]

-

Chaudhary, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). MDPI. [Link]

-

Valiyaveettil, J., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]

-

Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. (2022, August 4). Cision PR Newswire. [Link]

-

Exploring the Synthesis and Applications of Ethyl 5-Bromothiophene-2-carboxylate. (n.d.). Hopax. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Preprints.org. [Link]

-

Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. (2024, July 24). IntechOpen. [Link]

-

ethyl 5-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate. (n.d.). NextSDS. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Science and Research. [Link]

-

Khan, I., et al. (2023). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC. National Center for Biotechnology Information. [Link]

-

Zubair, M., et al. (2018). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. National Center for Biotechnology Information. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). MDPI. [Link]

-

Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. National Center for Biotechnology Information. [Link]

-

Scheme 1 Synthesis of intermediate compound... (n.d.). ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (n.d.). Physics @ Manasagangotri. [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Cross-Coupling Strategies for Ethyl 5-(bromomethyl)thiophene-2-carboxylate

Executive Summary

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science for synthesizing complex diheteroarylmethanes. The presence of the reactive heterobenzylic bromide and the base-sensitive ethyl ester necessitates highly optimized Suzuki-Miyaura cross-coupling conditions. This application note provides a comprehensive, field-proven guide to achieving high-yielding C(sp³)–C(sp²) bond formations while mitigating common side reactions such as homocoupling, protodehalogenation, and ester saponification[1].

Mechanistic Insights & Causality (E-E-A-T)